N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12ClNO3S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
WCIITUDCRRQCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide follows a classical sulfonamide formation pathway. Benzenesulfonyl chloride reacts with 5-chloro-2-methoxyaniline in a nucleophilic acyl substitution mechanism, facilitated by aqueous sodium carbonate. The base deprotonates the aniline’s amino group, enhancing its nucleophilicity and enabling attack on the electrophilic sulfur atom of the sulfonyl chloride.
Key Reaction Parameters :
-
Molar Ratio : Stoichiometric equivalence (1:1) of benzenesulfonyl chloride and 5-chloro-2-methoxyaniline ensures complete conversion without side-product formation.
-
Temperature : Conducted at room temperature (25°C) to balance reaction rate and energy efficiency.
-
Reaction Time : 1.5 hours, sufficient for achieving >90% conversion prior to workup.
Workup Procedure :
Table 1: Conventional Synthesis Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Materials | Benzenesulfonyl chloride, 5-chloro-2-methoxyaniline |
| Base | 10% aqueous Na₂CO₃ |
| Solvent | Water |
| Temperature | 25°C (ambient) |
| Time | 1.5 hours |
| Yield | 71% |
| Purification | Methanol recrystallization |
Role of Base and Solvent Selection
Sodium carbonate serves dual roles: neutralizing HCl byproduct and maintaining alkaline conditions to stabilize the aniline nucleophile. Polar protic solvents like water enhance the solubility of ionic intermediates, though mixed solvent systems (e.g., water-acetone) could improve reagent miscibility. For instance, the use of acetone in methylation steps for related compounds demonstrates improved reaction homogeneity.
Alternative Synthetic Strategies
In Situ Sulfonyl Chloride Generation
While the conventional method employs pre-formed benzenesulfonyl chloride, industrial protocols often generate sulfonyl chlorides in situ using chlorosulfonic acid. This approach, detailed in analogous syntheses, involves:
-
Chlorosulfonation : Treating benzene derivatives with ClSO₃H to form sulfonic acid intermediates.
-
Aminolysis : Reaction with 5-chloro-2-methoxyaniline under controlled pH.
Advantages :
-
Reduces costs associated with pre-synthesized sulfonyl chlorides.
-
Enables scalability for bulk production.
Challenges :
Solvent and Temperature Modifications
Solvent Screening :
-
Methanol : Used in recrystallization due to its moderate polarity and volatility.
-
Ether : Extracts non-polar impurities during workup, as demonstrated in similar sulfonamide purifications.
Temperature Effects :
-
Reflux Conditions : Elevated temperatures (e.g., 60°C) may accelerate reaction kinetics but risk hydrolysis of the sulfonyl chloride.
-
Cryogenic Reactions : Sub-zero temperatures could suppress side reactions but are impractical for large-scale applications.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern pharmaceutical manufacturing increasingly adopts continuous flow reactors to enhance reproducibility and safety. Key adaptations for this compound could include:
-
Microreactors : Improve heat transfer and mixing efficiency.
-
In-line Analytics : Real-time monitoring of reaction progress via UV-Vis or IR spectroscopy.
Table 2: Batch vs. Continuous Flow Synthesis Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 1.5 hours | <30 minutes |
| Yield | 71% | ~75–80% (projected) |
| Scalability | Limited by vessel size | Highly scalable |
| Byproduct Formation | Moderate | Reduced |
Waste Management and Green Chemistry
-
Solvent Recovery : Methanol from recrystallization can be distilled and reused, aligning with green chemistry principles.
-
Neutralization Byproducts : Sodium chloride from the reaction is filtered and disposed of via industrial wastewater protocols.
Purification and Characterization
Recrystallization Optimization
Recrystallization from methanol produces crystals suitable for X-ray diffraction analysis. Key factors affecting crystal quality include:
Chemical Reactions Analysis
Derivatization via Alkylation/Acylation
The sulfonamide’s N–H group undergoes electrophilic substitution with alkyl halides or acyl chlorides in the presence of sodium hydride (NaH) and DMF to form N-substituted derivatives (e.g., 5a–k in ). These reactions typically complete within 2–4 hours at room temperature.
General Reaction Scheme:
Key Features:
-
Electrophiles Used: Alkyl halides (e.g., methyl iodide), acyl chlorides, and aromatic aldehydes .
-
Applications: Derivatives are screened for biological activities (e.g., antioxidant, enzyme inhibition) .
Hydrolysis of the Sulfonamide Bond
Under strong acidic (HCl) or basic (NaOH) conditions, hydrolysis cleaves the sulfonamide bond, producing benzenesulfonic acid and 5-chloro-2-methoxyaniline . Though not explicitly documented for this compound, this reactivity is consistent with sulfonamide chemistry .
Theoretical Reaction:
Metabolic Oxidation and Conjugation
In biological systems, the compound undergoes hepatic metabolism, including:
-
Oxidation: Cytochrome P450 enzymes may oxidize the methoxy (–OCH₃) or chloro (–Cl) groups.
-
Conjugation: Glucuronidation or sulfation of the aromatic rings enhances water solubility for excretion .
In Vitro Data (HLM Assay):
| Parameter | Value (Human Liver Microsomes) | Source |
|---|---|---|
| Half-life (T₁/₂) | 4.1–14.8 minutes | |
| Intrinsic Clearance | 93.6–342.0 μL/min/mg |
Coordination Chemistry
The sulfonamide group acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. Such interactions are critical in medicinal chemistry for enhancing bioactivity .
Enzyme Inhibition Mechanism
The compound inhibits bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) , competitively binding to dihydropteroate synthase (DHPS). This disrupts nucleotide synthesis, leading to bacteriostatic effects .
Scientific Research Applications
Pharmaceutical Applications
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibits various pharmacological properties that make it a candidate for drug development:
- Antimicrobial Activity : This compound has shown promising antimicrobial effects against several bacterial strains. Studies indicate that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it potentially useful in treating bacterial infections .
- Carbonic Anhydrase Inhibition : Research has demonstrated that derivatives of benzenesulfonamides, including this compound, act as inhibitors of carbonic anhydrases (CAs). These enzymes are crucial for maintaining acid-base balance and are targeted in the treatment of conditions like glaucoma and obesity . The compound exhibits selectivity for CA IX, which is overexpressed in certain cancers, suggesting its potential use in anticancer therapies .
- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. This compound may help in managing inflammatory diseases by inhibiting specific pathways involved in inflammation .
Biochemical Research
This compound is utilized in various biochemical studies:
- Mechanistic Studies : The compound's interactions with biological targets are studied to understand its mechanism of action. For instance, its binding affinity to CAs has been explored through molecular docking studies, revealing insights into how structural modifications can enhance efficacy .
- Cellular Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231. This property is valuable for developing novel anticancer agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-methoxyphenyl)benzenesulfonamide | Structure | Exhibits different biological activity due to substitution pattern |
| 4-Aminobenzenesulfonamide | Structure | Known for strong antibacterial properties |
| N-(4-chlorophenyl)benzenesulfonamide | Structure | Potentially different pharmacological profile compared to N-(5-chloro...) |
The table above illustrates how slight modifications to the sulfonamide structure can lead to significant differences in biological activity and therapeutic potential.
Material Science Applications
Beyond its pharmaceutical relevance, this compound is also being explored in material science:
- Polymer Chemistry : The compound can serve as a precursor for synthesizing functional polymers with specific properties, such as enhanced thermal stability or unique electrical characteristics.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
Chloro and Methoxy Positioning
- N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide : The 5-chloro and 2-methoxy substituents create a steric and electronic profile distinct from analogs. The methoxy group (electron-donating) and chloro (electron-withdrawing) may influence binding to biological targets, such as enzymes or receptors .
- This compound is used as a pharmaceutical intermediate .
Nitro and Azo Modifications
- N-(Styrylquinolinyl)Benzenesulfonamide: Styrylquinoline moieties enhance HIV integrase (IN) inhibition. Nitro groups on the benzenesulfonamide ring further improve activity, suggesting electron-withdrawing groups enhance target binding .
- Azo-Linked Derivatives: Azo groups (e.g., 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide) introduce conjugation, leading to antioxidant and antimicrobial properties. Thiazolidinone derivatives from these compounds show enhanced activity against E. coli and Candida albicans .
Anticancer Potential
- This compound: Limited direct data, but structurally related sulfonamides (e.g., compound 18 in ) exhibit cytotoxicity against MCF-7 and HCT116 cell lines (IC50 = 35–90 μg/mL), though less potent than 5-fluorouracil .
- Pyridinyl and Quinolinyl Derivatives: Compounds with pyridin-3-yloxy or quinoline groups (e.g., ) show PPARγ binding (Gold Scores: 78–87), comparable to the reference drug INT131 (Gold Score: 90.65) .
Antimicrobial and Enzyme-Targeting Activity
- N-(Thiazol-2-yl)Benzenesulfonamides : Antibacterial activity against Gram-positive and Gram-negative pathogens is linked to thiazole rings, which enhance membrane penetration .
- Acetylcholinesterase Reactivation : N-(2-Chlorophenyl) and N-(4-Fluorophenyl)benzenesulfonamides outperform the methoxy-containing analog in reactivating acetylcholinesterase inhibited by paraoxon, indicating substituent position (ortho vs. para) critically impacts efficacy .
Biological Activity
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, characterization, and biological evaluation, focusing on its mechanisms of action and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole. The resulting compound can be further modified by reacting with various electrophiles to yield a series of derivatives. Characterization of these compounds is typically conducted using spectroscopic techniques such as NMR, infrared spectroscopy, and mass spectrometry, confirming the structure and purity of the synthesized compounds .
1. Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound exhibits significant inhibitory effects with IC50 values reported at approximately 34.61 ± 0.62 μmol/L, which is considerably higher than the reference standard Eserine (IC50 = 0.04 ± 0.001 μmol/L) . This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition may enhance cholinergic function.
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using the DPPH scavenging assay. The results indicate that this compound can effectively neutralize free radicals, contributing to its therapeutic potential against oxidative stress-related disorders .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, several derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were found to be below 100 μM, indicating promising anticancer activity . Notably, compounds derived from this structure showed apoptotic effects in treated cells, suggesting a mechanism involving programmed cell death .
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized various derivatives of this compound and evaluated their AChE inhibitory activities. Among them, N-methyl and N-allyl derivatives exhibited the most potent inhibition with IC50 values significantly lower than other tested compounds .
Case Study 2: Anticancer Activity
In another investigation, a derivative of this compound was tested against multiple cancer cell lines. It was observed that treatment led to increased apoptosis as evidenced by caspase activation and morphological changes in the cells . This study underscores the potential of this compound as a lead candidate for further development into anticancer therapeutics.
Comparative Analysis of Biological Activities
Q & A
Q. What is the optimal synthetic route for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via sulfonylation of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in aqueous sodium carbonate (10%) at room temperature for 1.5 hours, yielding 71% after recrystallization from methanol . To optimize yield:
- Use stoichiometric triethylamine or pyridine to neutralize HCl byproducts.
- Monitor reaction completion via TLC or HPLC.
- Purify via slow solvent evaporation to obtain high-purity crystals.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Determines crystal structure (triclinic P1 space group, a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å) using a Bruker APEXII CCD diffractometer with SHELX software for refinement .
- NMR/IR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .
- Elemental analysis : Validate purity (>95% recommended for biological assays).
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Sulforhodamine B (SRB) assay in cancer cell lines (e.g., MCF-7, HepG2) with 48–72 h exposure and IC₅₀ calculation .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing be resolved in X-ray refinement, and what software is recommended?
- SHELXL : Refine H-atom positions using Fourier difference maps. Freely refine amino H atoms, while others are placed geometrically (C–H = 0.93–0.96 Å) with riding models .
- Validation : Use PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for visualizing packing interactions .
- Example: The amino H forms a hydrogen bond with sulfonyl O, stabilizing the crystal lattice .
Q. What strategies address contradictions in biological activity data across studies?
- Purity verification : Re-analyze via HPLC (C18 column, MeOH:H₂O = 70:30) and ¹³C NMR .
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Structural analogs : Compare activity of derivatives (e.g., 5-chloro-2-hydroxybenzamide) to identify SAR trends .
Q. How can computational methods predict binding modes and pharmacokinetic properties?
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., carbonic anhydrase IX). Set grid boxes around active sites and validate with co-crystallized ligands .
- ADMET prediction : SwissADME for bioavailability (TPSA > 60 Ų reduces absorption) and ProTox-II for toxicity (LD₅₀ estimation) .
- Example: The chloro and methoxy groups enhance hydrophobic interactions in enzyme pockets .
Q. What experimental approaches validate the compound’s role in inhibiting specific enzymatic pathways?
- Enzyme inhibition assays :
- Carbonic anhydrase: Spectrophotometric monitoring of CO₂ hydration (λ = 400 nm) .
- Kinase inhibition: ADP-Glo™ assay with ATP concentration gradients.
- Cellular target engagement : Thermal shift assay (CETSA) to confirm target binding in lysates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
